5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione
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Overview
Description
5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of 5-bromo-2-isopropylisoindoline-1,3-dione and dimethyl (pyridin-2-yl) boronate dissolved in toluene . Another method involves the use of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-(carboxymethyl)isoindole-1,3-dione.
Reduction: 5-Bromo-2-(hydroxymethyl)isoindoline-1,3-diol.
Substitution: 5-Substituted-2-(hydroxymethyl)isoindole-1,3-dione derivatives.
Scientific Research Applications
5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: Similar structure with a piperidine ring instead of a hydroxymethyl group.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another similar compound with a piperidine ring.
Uniqueness
5-Bromo-2-(hydroxymethyl)isoindole-1,3-dione is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isoindoline-1,3-dione derivatives that may have different substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
5-bromo-2-(hydroxymethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPHQMBYYRWYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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